molecular formula C8H8N2O B124860 (Z)-3-(pyridin-2-yl)acrylamide CAS No. 155375-23-8

(Z)-3-(pyridin-2-yl)acrylamide

Cat. No. B124860
M. Wt: 148.16 g/mol
InChI Key: MCLUCRHEDFROFW-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(pyridin-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (Z)-3-(pyridin-2-yl)acrylamide is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, and to modulate protein-protein interactions by binding to specific sites on proteins.

Biochemical And Physiological Effects

Studies have shown that (Z)-3-(pyridin-2-yl)acrylamide has both biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the activity of enzymes and to modulate protein-protein interactions. In terms of physiological effects, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, which could potentially lead to its use as an anticancer agent.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-3-(pyridin-2-yl)acrylamide in lab experiments is its ability to inhibit the activity of enzymes and modulate protein-protein interactions, which could be useful in studying these processes. However, one limitation of using this compound is its low yield, which could make it difficult to obtain sufficient quantities for experiments.

Future Directions

There are several future directions for research on (Z)-3-(pyridin-2-yl)acrylamide. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to explore its potential as an enzyme inhibitor and to identify specific enzymes that it can inhibit. Additionally, research could be conducted to identify new materials that can be synthesized using (Z)-3-(pyridin-2-yl)acrylamide as a building block.

Synthesis Methods

(Z)-3-(pyridin-2-yl)acrylamide can be synthesized using different methods, including the reaction of 2-pyridinecarboxaldehyde with malononitrile followed by reaction with methyl iodide and then reaction with ammonia. Another method involves the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate followed by reaction with methyl iodide and then reaction with ammonia. The yield of this compound using these methods ranges from 50-70%.

Scientific Research Applications

(Z)-3-(pyridin-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as an enzyme inhibitor and for its ability to modulate protein-protein interactions. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.

properties

CAS RN

155375-23-8

Product Name

(Z)-3-(pyridin-2-yl)acrylamide

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(Z)-3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4-

InChI Key

MCLUCRHEDFROFW-PLNGDYQASA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\C(=O)N

SMILES

C1=CC=NC(=C1)C=CC(=O)N

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)N

synonyms

2-Propenamide,3-(2-pyridinyl)-,(Z)-(9CI)

Origin of Product

United States

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